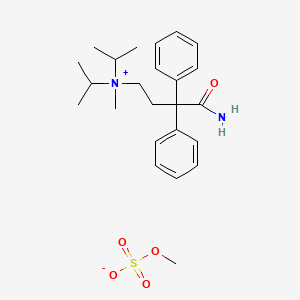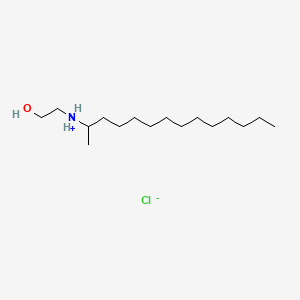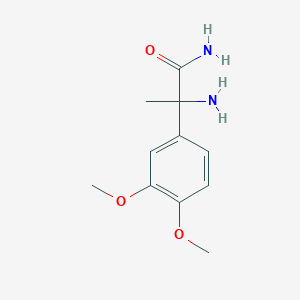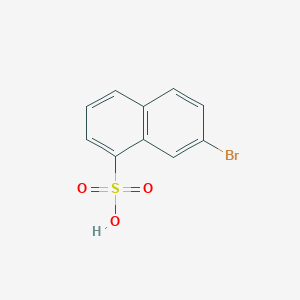
Dicumene chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicumene chromium is a coordination compound where chromium is complexed with dicumene ligands. This compound is notable for its applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its stability and reactivity, make it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Dicumene chromium can be synthesized through the thermal decomposition of this compound complexes in an inert atmosphere. The process typically involves heating the precursor compound at temperatures ranging from 350°C to 520°C in an argon atmosphere . This method ensures the formation of high-quality chromium films with minimal impurities.
Industrial Production Methods: In industrial settings, the production of this compound often employs chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of chromium films on various substrates, which is essential for applications in electronics and optoelectronics .
化学反応の分析
Types of Reactions: Dicumene chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: Ligand exchange reactions where dicumene ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions often occur in aqueous solutions with the presence of chloride or sulfate ions.
Major Products Formed:
Oxidation: Higher oxidation state chromium compounds.
Reduction: Lower oxidation state chromium compounds.
Substitution: Chromium complexes with different ligands, such as chromium chloride or chromium sulfate.
科学的研究の応用
Dicumene chromium has a wide range of applications in scientific research:
作用機序
The mechanism of action of dicumene chromium involves its interaction with various molecular targets and pathways:
Molecular Targets: One of the primary targets is the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production.
Pathways Involved: this compound influences several metabolic pathways, including those involved in glucose metabolism and insulin signaling. It enhances insulin-stimulated signal transduction by affecting downstream effector molecules.
類似化合物との比較
Dicumene chromium can be compared with other chromium compounds, such as:
Chromium Picolinate: Known for its role in glucose metabolism and as a dietary supplement.
Chromium Chloride: Used in various industrial applications, including electroplating and as a catalyst.
Chromium Sulfate: Commonly used in tanning leather and as a mordant in dyeing.
Uniqueness: this compound stands out due to its specific ligand structure, which imparts unique stability and reactivity properties. This makes it particularly useful in applications requiring high-purity chromium films and in catalytic processes where precise control over reactivity is essential .
特性
CAS番号 |
12001-89-7 |
|---|---|
分子式 |
C18H24Cr |
分子量 |
292.4 g/mol |
IUPAC名 |
chromium;cumene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |
InChIキー |
AWNBGWWVMCBBST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)

![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)


![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)



![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
